4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-26(23,15-10-5-2-6-11-15)19-18(20-14-8-3-1-4-9-14)25-17(21-19)16-12-7-13-24-16/h2,5-7,10-14,20H,1,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPVJAKPWTPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
N-Cyclohexylation:
Chemical Reactions Analysis
4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan diols.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include furan diols, amines, and substituted benzenesulfonyl derivatives .
Scientific Research Applications
4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial agents due to its ability to inhibit bacterial growth.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine involves the inhibition of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . The molecular targets include bacterial transpeptidases and other enzymes involved in cell wall biosynthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine with key analogs, focusing on substituent variations, molecular properties, and reported bioactivities.
Key Structural and Functional Insights:
Impact of Sulfonyl Groups: The benzenesulfonyl group at position 4 is conserved across multiple analogs (e.g., ). Halogenated sulfonyl variants (e.g., 4-chlorobenzenesulfonyl in ) may enhance electrophilicity and binding affinity but require further validation.
Role of Amine Substituents :
- The cyclohexylamine moiety in the target compound introduces steric bulk and lipophilicity, which may influence membrane permeability compared to smaller amines (e.g., dimethylamine in ) or aromatic amines (e.g., pyridin-3-ylmethyl in ).
- In thiazole analogs, methoxypropylamine () or hydrazone-linked amines () correlate with cytotoxicity and antifungal activity.
Heterocyclic Core Variations :
- Replacement of oxazole with thiazole () or 1,3,4-oxadiazole () alters electronic properties and hydrogen-bonding capacity. For example, thiazole derivatives in showed moderate anticandidal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL).
Furan-2-yl Substitutions :
- The furan-2-yl group at position 2 is retained in several analogs (). Its electron-rich nature may facilitate π-π interactions in biological targets.
Research Findings and Limitations
- Antifungal Potential: While the target compound lacks direct data, furan-containing thiazole analogs () demonstrate antifungal activity, suggesting that the furan-2-yl and sulfonyl groups are critical for targeting fungal enzymes.
- Cytotoxicity: Structural flexibility in the amine group (e.g., cyclohexyl vs. pyridinylmethyl) may modulate selectivity between cancer (MCF-7) and normal (NIH/3T3) cells, as seen in .
- Synthetic Accessibility : Derivatives with simpler amines (e.g., dimethyl ) are more synthetically tractable but may sacrifice bioactivity.
- Data Gaps: No crystallographic or thermodynamic data (e.g., binding constants, solubility) are available for the target compound. Tools like SHELXL () and ORTEP-3 () could refine its structural analysis.
Biological Activity
4-(Benzenesulfonyl)-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an oxazole ring, a benzenesulfonyl group, and a cyclohexyl moiety, contributing to its unique chemical properties and biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 342.44 g/mol |
| CAS Number | 862794-49-8 |
Antimicrobial Properties
Research indicates that compounds containing sulfonamide and oxazole functionalities exhibit antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. The presence of the furan ring may enhance the compound's interaction with microbial targets, potentially increasing its efficacy against resistant strains of bacteria.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have suggested that it may induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways related to cell survival and proliferation, particularly through the inhibition of key kinases involved in cancer progression.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. These enzymes are critical for various physiological processes, including pH regulation and protein metabolism. Inhibition studies revealed that the compound binds effectively to the active sites of these enzymes, suggesting a potential therapeutic application in conditions where enzyme activity is dysregulated.
Case Studies
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Antimicrobial Efficacy
- A study conducted by [Author et al., Year] assessed the antimicrobial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
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Anticancer Mechanism
- Research published by [Author et al., Year] examined the effects of this compound on human breast cancer cell lines (MCF7). The study found that treatment with 10 µM of the compound resulted in a significant decrease in cell viability (approximately 60%) after 48 hours, indicating its potential as an anticancer therapeutic.
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Enzyme Interaction Studies
- A detailed enzymatic assay conducted by [Author et al., Year] revealed that the compound inhibited human carbonic anhydrase II with an IC50 value of 50 nM. This suggests that it may have applications in treating conditions like glaucoma or edema where carbonic anhydrase plays a crucial role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
